2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 886955-29-9
VCID: VC4559757
InChI: InChI=1S/C16H11F4N3O3S2/c17-9-5-6-12-13(7-9)28(25,26)23-15(22-12)27-8-14(24)21-11-4-2-1-3-10(11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Molecular Formula: C16H11F4N3O3S2
Molecular Weight: 433.4

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 886955-29-9

Cat. No.: VC4559757

Molecular Formula: C16H11F4N3O3S2

Molecular Weight: 433.4

* For research use only. Not for human or veterinary use.

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide - 886955-29-9

Specification

CAS No. 886955-29-9
Molecular Formula C16H11F4N3O3S2
Molecular Weight 433.4
IUPAC Name 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C16H11F4N3O3S2/c17-9-5-6-12-13(7-9)28(25,26)23-15(22-12)27-8-14(24)21-11-4-2-1-3-10(11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
Standard InChI Key WJZUDNKJCAZMDA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F

Introduction

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a trifluoromethyl group enhances its structural complexity and potential therapeutic properties.

Synthesis Methods

The synthesis of benzothiadiazine derivatives typically involves several steps:

  • Formation of the Benzothiadiazine Scaffold: Initial steps may include reactions involving thiadiazine derivatives to form the benzothiadiazine ring.

  • Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the sulfanyl and trifluoromethyl groups.

  • Purification: Techniques like chromatography are used to purify the final product.

Potential Applications

Benzothiadiazine derivatives are explored for their diverse biological activities, including:

  • Antimicrobial and Anticancer Properties: These compounds have shown potential in treating various diseases due to their ability to interact with biological targets.

  • Pharmaceutical Intermediates: They serve as valuable building blocks in the development of new pharmaceuticals.

Table: Comparison of Benzothiadiazine Derivatives

CompoundMolecular Weight (g/mol)SolubilityPotential Applications
N-(2,3-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamideApproximately 393.45Moderate in organic solvents, limited in waterAntimicrobial, anticancer, metabolic disorders
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamideApproximately 433.4Moderate in organic solvents, limited in waterPharmaceutical intermediate, medicinal chemistry
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamideNot specifiedExpected moderate in organic solvents, limited in waterPotential therapeutic applications

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